molecular formula C12H15NO2S B016584 3-Hydroxyphenylthioacetmorpholide CAS No. 500284-27-5

3-Hydroxyphenylthioacetmorpholide

Cat. No. B016584
M. Wt: 237.32 g/mol
InChI Key: WNZKDEBNSDQEPN-UHFFFAOYSA-N
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Description

3-Hydroxyphenylthioacetmorpholide, also known as 3-HPAM, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of morphine, which is a well-known opioid analgesic. However, 3-HPAM has been found to have unique properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 3-Hydroxyphenylthioacetmorpholide is not fully understood, but it is believed to involve the activation of opioid receptors in the brain and spinal cord. This leads to a decrease in the perception of pain and an increase in pain tolerance.

Biochemical And Physiological Effects

In addition to its analgesic properties, 3-Hydroxyphenylthioacetmorpholide has been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydroxyphenylthioacetmorpholide in lab experiments is its potency and specificity. It has been found to have a high affinity for opioid receptors, which makes it a useful tool for studying these receptors and their functions. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.

Future Directions

There are many potential future directions for research on 3-Hydroxyphenylthioacetmorpholide. One area of interest is in the development of new pain management therapies that are safer and more effective than traditional opioid analgesics. Another area of interest is in the study of the compound's anti-inflammatory and antioxidant properties and their potential applications in the prevention and treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the body.

Scientific Research Applications

One of the most promising applications of 3-Hydroxyphenylthioacetmorpholide is in the field of pain management. Studies have shown that this compound has potent analgesic properties, similar to those of morphine, but with fewer side effects. This makes it a potential alternative to traditional opioid analgesics, which can be addictive and have numerous adverse effects.

properties

IUPAC Name

2-(3-hydroxyphenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-11-3-1-2-10(8-11)9-12(16)13-4-6-15-7-5-13/h1-3,8,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKDEBNSDQEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282084
Record name 3-Hydroxyphenylthioacetmorpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyphenylthioacetmorpholide

CAS RN

500284-27-5
Record name 3-Hydroxyphenylthioacetmorpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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